3,4-Dihydro-dibenzo(C,G)phenanthrene
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Overview
Description
3,4-Dihydro-dibenzo(C,G)phenanthrene is an organic compound with the molecular formula C22H16 It is a polycyclic aromatic hydrocarbon, characterized by its unique structure consisting of fused benzene rings
Preparation Methods
The synthesis of 3,4-Dihydro-dibenzo(C,G)phenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pinacol coupling of 2,2′-biaryldiketone has been utilized to synthesize enantiopure derivatives of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dihydro-dibenzo(C,G)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
3,4-Dihydro-dibenzo(C,G)phenanthrene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have been studied for their potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of organic semiconductors and other industrial applications due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-dibenzo(C,G)phenanthrene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and application.
Comparison with Similar Compounds
3,4-Dihydro-dibenzo(C,G)phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons, such as benzo[c]phenanthrene and phenazine derivatives . While these compounds share structural similarities, this compound is unique in its specific arrangement of benzene rings and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFNMUAMYYFEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7427-84-1 |
Source
|
Record name | 3,4-DIHYDRO-DIBENZO(C,G)PHENANTHRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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